Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Overview
Description
Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is a chemical compound with the molecular formula C14H16KNO4. It is known for its applications in the synthesis of semisynthetic penicillins and cephalosporins . This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a phenylacetate moiety.
Scientific Research Applications
Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Integral in the development of semisynthetic penicillins and cephalosporins, which are crucial antibiotics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Safety and Hazards
While specific safety and hazard information is not detailed in the available resources, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate typically involves the reaction of D-(-)-phenylglycine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with potassium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and is hygroscopic, requiring storage in an inert atmosphere at room temperature .
Chemical Reactions Analysis
Types of Reactions
Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .
Mechanism of Action
The mechanism of action of Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate involves its interaction with specific molecular targets. In the context of antibiotic synthesis, it acts as a precursor that undergoes further chemical transformations to yield active antibiotic compounds. These antibiotics then inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
- Potassium (2R)-2-[(Z)-3-ethoxy-1-methyl-3-oxoprop-1-enyl]amino-2-phenylacetate
- Potassium (2R)-2-[(Z)-4-ethoxy-4-oxo-2-buten-2-yl]amino-2-phenylacetate
Uniqueness
Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. Its ability to serve as a precursor in the synthesis of important antibiotics sets it apart from other similar compounds .
Properties
IUPAC Name |
potassium;2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWWAEFYIXXXQW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16KNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892162 | |
Record name | Dane Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
961-69-3 | |
Record name | Dane Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate in the synthesis of Cefaclor?
A1: this compound serves as a crucial precursor in the chemical synthesis of Cefaclor. [] The research paper highlights its use alongside a protected form of 7-Aminocephalosporanic acid (7-ACCA) in a multi-step process. This process involves silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decolorization, and finally, crystallization to obtain Cefaclor. [] This suggests that this compound plays a vital role in forming the Cefaclor molecule.
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